![molecular formula C18H14F3N3O2 B2778779 1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1206996-51-1](/img/structure/B2778779.png)

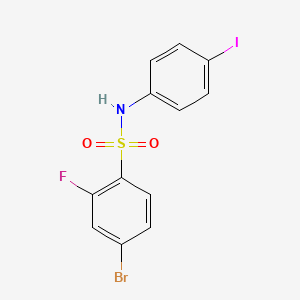

1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea” is a chemical compound. It is a derivative of quinoline, a type of nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of substituted N-(quinolin-4-yl)ethanediamine phenyl urea derivatives were prepared by sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of the resulting amine with different aryl isocyanates .Molecular Structure Analysis

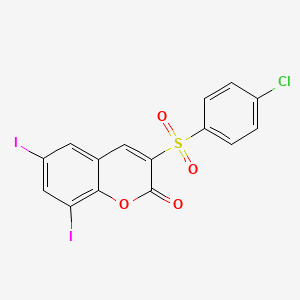

The molecular structure of “1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea” includes a quinoline moiety, a urea group, and a trifluoromethyl group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include quinoline synthesis, chlorination, and substitution reactions .Physical And Chemical Properties Analysis

The specific physical and chemical properties of “1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea” are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity Against Cancer Cell Lines

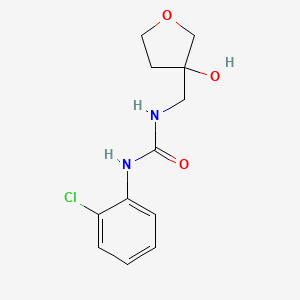

A series of novel compounds including "1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea" derivatives were synthesized and evaluated for their biological activity. These compounds demonstrated significant antiproliferative effects against various cancer cell lines. Specifically, derivatives with hydroxy or halogen substituents showed moderate antiproliferative effects, with stronger activity noted against breast carcinoma MCF-7 cell line. Additionally, bis-ureas with hydroxy and fluoro substituents exhibited extreme selectivity against MCF-7 cells, suggesting potential for development as breast carcinoma drugs due to their high activity and selectivity (Perković et al., 2016).

Adenosine A3 Receptor Antagonism

Isoquinoline and quinazoline urea derivatives, including structures similar to "1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea," have been found to bind to human adenosine A3 receptors. These compounds, particularly those with electron-donating substituents like methyl or methoxy at specific positions, showed potent antagonistic activity against the human adenosine A3 receptor, indicating their potential use in exploring adenosine receptor-mediated pathways and diseases (Muijlwijk-Koezen et al., 2000).

Supramolecular Chemistry and Materials Science

Quinoline urea derivatives have been investigated for their ability to form supramolecular gels in the presence of AgNO3. These compounds, through interactions with silver ions, demonstrate the potential for creating materials with unique properties, including fluorescence and structural versatility for applications in sensing, catalysis, and materials science (Braga et al., 2013).

Fluorescent Labeling Reagents

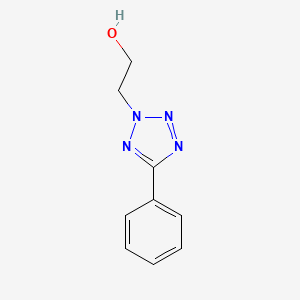

The derivative "6-Methoxy-4-quinolone," closely related to the compound , has been utilized as a fluorescent labeling reagent, indicating the broader utility of such compounds in biomedical analysis. It demonstrates strong fluorescence across a wide pH range in aqueous media, making it valuable for labeling and detection applications in biological and chemical assays (Hirano et al., 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(6-methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2/c1-26-12-9-11-5-4-8-22-16(11)15(10-12)24-17(25)23-14-7-3-2-6-13(14)18(19,20)21/h2-10H,1H3,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIJFHAENILOEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2778698.png)

![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778700.png)

![2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2778702.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2778704.png)

![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B2778705.png)

![5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid](/img/structure/B2778713.png)

![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2778715.png)

![3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide](/img/structure/B2778717.png)

![2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B2778719.png)